molecular formula C17H22F3NO5 B11053616 Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate

Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate

Cat. No.: B11053616
M. Wt: 377.4 g/mol
InChI Key: GRFLXIGTIDMHGJ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a cyclohexylpropanoyl group, and a dihydrofuran ring

Preparation Methods

The synthesis of Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the dihydrofuran ring, followed by the introduction of the trifluoromethyl group and the cyclohexylpropanoyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group and other functional groups play a crucial role in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-[(3-cyclohexylpropanoyl)amino]benzoate: This compound has a similar structure but lacks the dihydrofuran ring and trifluoromethyl group.

    Methyl 4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(methyl)-4,5-dihydrofuran-3-carboxylate: This compound has a methyl group instead of a trifluoromethyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C17H22F3NO5

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-(3-cyclohexylpropanoylamino)-2-methyl-5-oxo-4-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C17H22F3NO5/c1-10-13(14(23)25-2)16(15(24)26-10,17(18,19)20)21-12(22)9-8-11-6-4-3-5-7-11/h11H,3-9H2,1-2H3,(H,21,22)

InChI Key

GRFLXIGTIDMHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)O1)(C(F)(F)F)NC(=O)CCC2CCCCC2)C(=O)OC

Origin of Product

United States

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